(2R)-2-Aminobutane-1,4-diol
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Overview
Description
(2R)-2-Aminobutane-1,4-diol is an organic compound with the molecular formula C4H11NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Aminobutane-1,4-diol typically involves the reduction of 2-nitrobutane-1,4-diol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually include a temperature range of 25-30°C and a pressure of 1-2 atm. Another method involves the use of sodium borohydride as a reducing agent in an aqueous solution, followed by acidification to obtain the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2-nitrobutane-1,4-diol. This process is carried out in large reactors under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Aminobutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-aminobutane-1,4-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can yield butane-1,4-diol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-Aminobutane-1,4-dione.
Reduction: Butane-1,4-diol.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(2R)-2-Aminobutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (2R)-2-Aminobutane-1,4-diol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound may also interact with neurotransmitter receptors, influencing neuronal activity and signaling pathways. Further research is needed to fully elucidate its molecular targets and mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Aminobutane-1,4-diol: The enantiomer of (2R)-2-Aminobutane-1,4-diol, with similar chemical properties but different biological activity.
Butane-1,4-diol: A related compound lacking the amino group, used in the production of plastics and as a solvent.
2-Aminobutane-1,4-dione: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups
Properties
IUPAC Name |
(2R)-2-aminobutane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBVXNWDSBYQSA-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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